N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
The compound is a derivative of benzotriazinones , which are a class of organic compounds containing a benzene ring fused to a triazinone. Benzotriazinones are known to be stable and their properties can be modified through simple substitution changes .
Synthesis Analysis
Benzotriazinones are traditionally synthesized from 2-aminobenzamides or 2-aminobenzenesulfonamides by reaction with sodium nitrite and hydrochloric acid . The synthesis process is compatible with a wide range of aryl functional groups and amide/sulfonamide-substituents .Molecular Structure Analysis
The molecular structure of benzotriazinones depends on the substituents attached to the benzene ring. These substituents can greatly influence the properties of the compound .Chemical Reactions Analysis
Benzotriazinones can undergo various chemical reactions, including nickel-catalyzed denitrogenative insertion reactions with alkenes, alkynes, and allenes .Physical and Chemical Properties Analysis
The physical and chemical properties of benzotriazinones can be influenced by the substituents attached to the benzene ring. These properties include spectroscopic, structural, electrochemical, magnetic, and chemical properties .Scientific Research Applications
Multifunctional Materials Development
Compounds related to "N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide" have been explored for their potential in creating multifunctional materials. Berezin et al. (2012) discussed the oxidation of a Blatter radical to benzotriazin-7(H)-one, which, after various chemical reactions, produces thiazolo[5',4':4,5]benzo[1,2-e][1,2,4]triazin-4-yls. These compounds exhibit stable, reversible electrochemical behavior and air stability, suggesting their use in electronic materials or sensors Berezin et al., 2012.
Photodegradation of Pesticides
The photodegradation of pesticides, specifically Azinphos-ethyl, involves compounds structurally similar to the chemical . Abdou et al. (1987) investigated the degradation products and mechanism, indicating the potential of these compounds in environmental chemistry for mitigating pesticide contamination Abdou et al., 1987.
Heterocyclic Compound Synthesis
Mohamed (2021) explored the synthesis of heterocyclic compounds by reacting ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives, showcasing the versatility of these compounds in synthesizing diverse molecular architectures for potential pharmaceutical applications Mohamed, 2021.
Antimicrobial Activity
Research by Gilani et al. (2011) on novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of the benzothiazole class revealed moderate to good antimicrobial properties against various pathogens, suggesting their potential in developing new antimicrobial agents Gilani et al., 2011.
Corrosion Inhibition
Benzothiazole derivatives have also been studied for their corrosion inhibition capabilities, indicating their potential in protecting metals from corrosion in acidic environments. Hu et al. (2016) synthesized benzothiazole derivatives that showed significant corrosion inhibiting effects against steel in HCl solution, pointing towards applications in industrial maintenance and preservation Hu et al., 2016.
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that is important for memory and cognition .
Mode of Action
The compound interacts with both AChE and BuChE, inhibiting their activity . This inhibition is achieved through a mixed-type inhibition mode, indicating that the compound can interact with both the catalytic site and peripheral anionic site of the AChE active site .
Biochemical Pathways
By inhibiting AChE and BuChE, the compound affects the cholinergic pathway. This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting the breakdown of acetylcholine, the compound increases the concentration of this neurotransmitter in the synaptic cleft, enhancing cholinergic transmission .
Result of Action
The inhibition of AChE and BuChE results in increased acetylcholine levels, which can have a significant impact on cognitive function . The compound has shown to exhibit excellent inhibition against BuChE and moderate inhibitory activity toward AChE . This could potentially make it a potent agent for the treatment of Alzheimer’s disease, a condition characterized by a decline in cognitive function.
Future Directions
Properties
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2S/c23-16(11-5-6-14-15(9-11)25-10-19-14)18-7-8-22-17(24)12-3-1-2-4-13(12)20-21-22/h1-6,9-10H,7-8H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCVLMXRTIRGPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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